molecular formula C11H11NO3 B11968389 2-Butenoic acid,4-[(4-methylphenyl)amino]-4-oxo-

2-Butenoic acid,4-[(4-methylphenyl)amino]-4-oxo-

Cat. No.: B11968389
M. Wt: 205.21 g/mol
InChI Key: VLWFSWMZGGZHGD-UHFFFAOYSA-N
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Description

2-Butenoic acid, 4-[(4-methylphenyl)amino]-4-oxo- is an organic compound with the molecular formula C11H11NO3 It is known for its unique structure, which includes a butenoic acid backbone with a 4-methylphenylamino group and a 4-oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-[(4-methylphenyl)amino]-4-oxo- can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent . For aryl derivatives, tosic acid is used, while aliphatic substrates react best with pyrrolidine and acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the microwave-assisted aldol condensation method mentioned above can be scaled up for larger production. The choice of reagents and conditions would depend on the specific requirements of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-[(4-methylphenyl)amino]-4-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Butenoic acid, 4-[(4-methylphenyl)amino]-4-oxo- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: This compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used as an intermediate in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-[(4-methylphenyl)amino]-4-oxo- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butenoic acid, 4-[(4-methylphenyl)amino]-4-oxo- is unique due to its specific substitution pattern and the presence of both an amino and an oxo group. This combination of functional groups makes it a versatile intermediate for various chemical reactions and applications.

Properties

IUPAC Name

4-(4-methylanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWFSWMZGGZHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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